
5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidinedione class. These compounds are known for their diverse pharmacological properties, including anticonvulsant and antiarrhythmic activities. The structure of this compound features a five-membered ring with two nitrogen atoms and two carbonyl groups, making it a versatile scaffold for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of 2-methylphenyl isocyanate with 5-methylhydantoin. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by crystallization or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different pharmacological properties and applications.
科学的研究の応用
5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as an anticonvulsant and antiarrhythmic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
類似化合物との比較
Similar Compounds
- 5-Methyl-5-phenylimidazolidine-2,4-dione
- 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
- 5-Ethyl-5-methylimidazolidine-2,4-dione
Comparison
Compared to similar compounds, 5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione exhibits unique properties due to the presence of the 2-methylphenyl group. This substitution can influence its pharmacokinetic and pharmacodynamic profiles, potentially enhancing its efficacy and reducing side effects. The specific arrangement of substituents also affects its chemical reactivity and stability, making it a valuable compound for various applications.
特性
| 51027-17-9 | |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
5-methyl-1-(2-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-3-4-6-9(7)13-8(2)10(14)12-11(13)15/h3-6,8H,1-2H3,(H,12,14,15) |
InChIキー |
ZXHLHWBISHGPTE-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC(=O)N1C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)


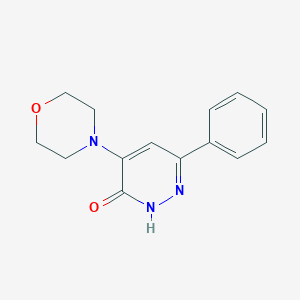
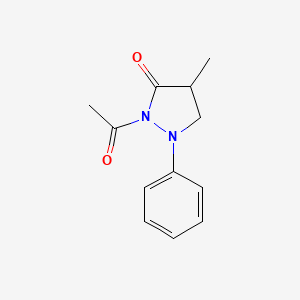
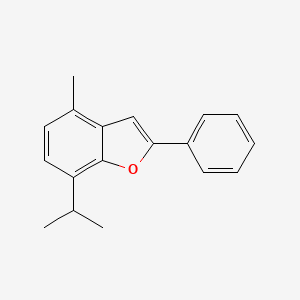

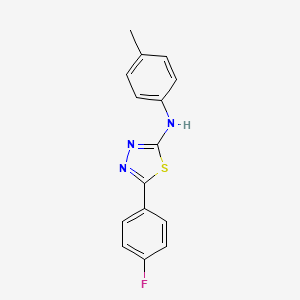
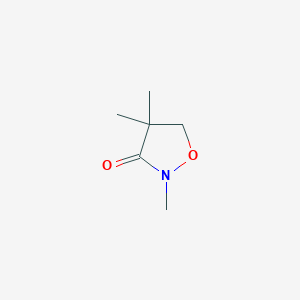
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)
